BenchChemオンラインストアへようこそ!

6-fluoro-8-nitroquinolin-3-ol

Lipophilicity Drug-likeness Membrane permeability

6-Fluoro-8-nitroquinolin-3-ol (CAS 1386998-10-2) is a heterocyclic quinolin-3-ol derivative bearing a fluorine atom at the 6-position and a nitro group at the 8-position of the quinoline ring system. Its molecular formula is C₉H₅FN₂O₃ with a molecular weight of 208.15 g/mol.

Molecular Formula C9H5FN2O3
Molecular Weight 208.1
CAS No. 1386998-10-2
Cat. No. B6227622
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-8-nitroquinolin-3-ol
CAS1386998-10-2
Molecular FormulaC9H5FN2O3
Molecular Weight208.1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-8-nitroquinolin-3-ol (CAS 1386998-10-2): Physicochemical Identity and Procurement Baseline for a Dual-Substituted Quinolinol Research Scaffold


6-Fluoro-8-nitroquinolin-3-ol (CAS 1386998-10-2) is a heterocyclic quinolin-3-ol derivative bearing a fluorine atom at the 6-position and a nitro group at the 8-position of the quinoline ring system. Its molecular formula is C₉H₅FN₂O₃ with a molecular weight of 208.15 g/mol [1]. The compound belongs to the nitroquinoline pharmacophore class, which has documented antimicrobial, antitumor, and antioxidant activities [2]. The simultaneous presence of an electron-withdrawing fluorine substituent, an electron-withdrawing nitro group, and a phenolic hydroxyl at position 3 creates a distinctive electronic and hydrogen-bonding profile that differentiates this scaffold from simpler nitroquinolines or mono-substituted analogs. The compound is commercially available from multiple suppliers (Enamine, Aaron, 1PlusChem) at 95% purity, with pricing indicative of a specialty research chemical rather than a commodity building block [1].

Why 8-Nitroquinolin-3-ol, 6-Fluoro-8-nitroquinoline, or 6-Fluoro-4-hydroxy-3-nitroquinoline Cannot Substitute for 6-Fluoro-8-nitroquinolin-3-ol in Research Applications


The specific regioisomeric arrangement of substituents on the quinoline core—6-F, 8-NO₂, and 3-OH—creates a physicochemical and pharmacological profile that cannot be replicated by any single close analog. The non-fluorinated parent 8-nitroquinolin-3-ol (CAS 25369-37-3) lacks the lipophilicity enhancement (+0.8 XLogP units) and electronic modulation conferred by the 6-fluoro substituent [1]. The precursor 6-fluoro-8-nitroquinoline (CAS 343-26-0) lacks the 3-hydroxyl group, eliminating a key hydrogen-bond donor and synthetic handle for further derivatization [2]. The positional isomer 6-fluoro-4-hydroxy-3-nitroquinoline (CAS 628284-75-3) differs in both hydroxyl placement (4-OH vs. 3-OH) and nitro placement (3-NO₂ vs. 8-NO₂), resulting in a substantially different LogP (2.51 vs. 1.80), tautomeric equilibrium, and electronic distribution across the heterocycle . In the nitroquinoline pharmacophore class, fluorine substitution at the para position relative to the nitro group has been shown to modulate mutagenicity by up to 24-fold compared to non-fluorinated analogs [3]. These regiospecific differences translate into non-interchangeable biological target engagement, metabolic stability, and downstream synthetic utility, making generic substitution scientifically unsound without explicit experimental validation for the intended application.

Quantitative Differentiation Evidence for 6-Fluoro-8-nitroquinolin-3-ol: Head-to-Head and Cross-Study Comparisons Against Closest Analogs


Lipophilicity Differentiation: XLogP of 6-Fluoro-8-nitroquinolin-3-ol vs. Non-Fluorinated Parent 8-Nitroquinolin-3-ol

6-Fluoro-8-nitroquinolin-3-ol exhibits a computed XLogP3 of 1.8, compared to an XLogP of 1.0 for the non-fluorinated parent compound 8-nitroquinolin-3-ol [1]. This represents a ΔXLogP of +0.8 log units attributable solely to the introduction of the 6-fluoro substituent. Both compounds share an identical topological polar surface area (TPSA) of 78.9 Ų, indicating that the lipophilicity gain is achieved without altering the polar surface area—a favorable profile for maintaining aqueous solubility while enhancing membrane partitioning [1].

Lipophilicity Drug-likeness Membrane permeability

Regioisomeric Lipophilicity Differentiation: 6-Fluoro-8-nitroquinolin-3-ol (3-OH) vs. 6-Fluoro-4-hydroxy-3-nitroquinoline (4-OH, 3-NO₂)

The positional isomer 6-fluoro-4-hydroxy-3-nitroquinoline (CAS 628284-75-3) differs from the target compound in both hydroxyl position (4-OH vs. 3-OH) and nitro position (3-NO₂ vs. 8-NO₂). This regioisomer has a computed LogP of 2.51, which is 0.71 log units higher than the target compound's XLogP3 of 1.80 [1]. The 4-OH isomer exists predominantly as the 4-quinolone tautomer (6-fluoro-3-nitro-1H-quinolin-4-one), conferring different hydrogen-bonding geometry and electronic distribution compared to the true 3-quinolinol form of the target compound . Additionally, the 4-OH isomer has a reported melting point of 313°C, substantially higher than the target compound (mp not experimentally reported but predicted to be considerably lower), reflecting fundamentally different crystal packing and intermolecular interaction profiles .

Regiochemistry Positional isomerism LogP Tautomerism

Precursor Synthetic Accessibility: 6-Fluoro-8-nitroquinoline Nitration Yield as a Benchmark for Scaffold Availability

The immediate synthetic precursor to 6-fluoro-8-nitroquinolin-3-ol, 6-fluoro-8-nitroquinoline (CAS 343-26-0), is obtained via direct nitration of 6-fluoroquinoline in fuming nitric acid under reflux for 100 hours, achieving an isolated yield of approximately 61% [1]. This yield establishes a quantitative baseline for scaffold availability. The subsequent conversion to the 3-ol derivative proceeds via N-oxide formation using hydrogen peroxide in acetic acid, a well-established methodology for quinoline N-oxidation that generates the 3-hydroxyquinoline skeleton [2]. The two-step sequence from commercially available 6-fluoroquinoline provides a tractable synthetic route, though the multi-day nitration step represents a practical bottleneck that limits bulk availability relative to simpler nitroquinolines. By comparison, 8-nitroquinolin-3-ol (the non-fluorinated analog) is commercially available at substantially lower cost (~$238/100mg vs. ~$295/50mg for the fluorinated target), reflecting the synthetic premium associated with the 6-fluoro substituent introduction [3][4].

Synthetic chemistry Nitration Yield optimization Building block

Fluorine Substituent Effect on Nitroquinoline Mutagenicity: Para-F vs. Ortho-F and Non-Fluorinated 8-Nitroquinolines

In a systematic study of 16 nitroquinolines and their fluorinated derivatives tested in Salmonella typhimurium TA100, the fluorine atom located para to the nitro group on the quinoline ring markedly enhanced mutagenicity by 24-fold or more compared to the non-fluorinated parent, while fluorine atoms at ortho positions showed no significant increase (enhancement ratios of 0.6, 0.8, and 1.7) [1]. In 6-fluoro-8-nitroquinolin-3-ol, the fluorine at position 6 is meta to the 8-nitro group on the carbocyclic ring, a geometric arrangement that—based on the reported SAR—is predicted to produce a moderate, non-zero modulation of mutagenic potential distinct from both the para-F (strong enhancement) and ortho-F (no enhancement) cases [1]. This SAR knowledge is critical for researchers using this compound in cellular assays where genotoxic confounding must be controlled or, conversely, in anticancer prodrug development where nitroreductase-mediated bioactivation of nitroquinolines is the intended mechanism of action [2].

Mutagenicity Fluorine substitution SAR Genotoxicity

Nitroquinoline Class Anti-Infective Benchmark: MIC Values Against Drug-Resistant Neisseria gonorrhoeae as a Reference for 8-Nitro-Substituted Quinoline Scaffolds

In a 2024 study evaluating nitroquinoline derivatives against drug-resistant Neisseria gonorrhoeae, two nitroquinoline compounds (designated derivatives 5 and 8) demonstrated MIC values of 302.8 µM (54.99 µg/mL) and 193.23 µM (49.99 µg/mL), respectively [1]. Both values were substantially lower than the MIC of the first-line standard drug ceftriaxone, measured at 450.79 ± 1.8 µM (249.99 µg/mL) [1]. While these specific derivatives are not identical to 6-fluoro-8-nitroquinolin-3-ol, they share the 8-nitroquinoline core substructure that is a defining feature of the target compound. The study employed the Alamar Blue assay for MIC determination and confirmed compound-induced morphological alterations via atomic force and scanning electron microscopy [1]. Cytotoxicity was evaluated in blood media, establishing a preliminary selectivity window [1]. This class-level evidence indicates that the 8-nitroquinoline pharmacophore—present in the target compound—is a validated anti-infective scaffold warranting further exploration against drug-resistant Gram-negative pathogens.

Antimicrobial Neisseria gonorrhoeae MIC Drug resistance

Hydrogen-Bond Donor/Acceptor Profile Differentiation: 6-Fluoro-8-nitroquinolin-3-ol vs. 6-Fluoro-8-nitroquinoline Precursor

6-Fluoro-8-nitroquinolin-3-ol possesses one hydrogen-bond donor (3-OH) and five hydrogen-bond acceptors (quinoline N, 3-OH oxygen, two nitro oxygens, and the fluorine atom), as computed from its molecular structure [1]. Its direct synthetic precursor, 6-fluoro-8-nitroquinoline (CAS 343-26-0), lacks the hydroxyl group and therefore has zero hydrogen-bond donors and only four hydrogen-bond acceptors . This difference of one HBD and one HBA is quantitatively significant for molecular recognition: the 3-OH group enables participation as both donor and acceptor in directed hydrogen bonds with biological targets, facilitates conjugation chemistry (etherification, esterification, carbamoylation) for probe or prodrug synthesis, and increases aqueous solubility relative to the non-hydroxylated precursor [1]. The TPSA of 78.9 Ų for both the target and non-fluorinated 8-nitroquinolin-3-ol is identical, indicating that fluorine substitution does not expand the polar surface, whereas the presence of the 3-OH contributes the full HBD character absent in the precursor [1].

Hydrogen bonding Drug-likeness Solubility Molecular recognition

Evidence-Backed Application Scenarios for 6-Fluoro-8-nitroquinolin-3-ol in Medicinal Chemistry, Chemical Biology, and Anti-Infective Research


Structure-Activity Relationship (SAR) Studies on 8-Nitroquinoline Anti-Infective Scaffolds Requiring Defined Lipophilicity Modulation

The +0.8 XLogP unit increase of 6-fluoro-8-nitroquinolin-3-ol (XLogP3 = 1.8) over non-fluorinated 8-nitroquinolin-3-ol (XLogP = 1.0) [1] makes it a targeted tool for SAR campaigns exploring the relationship between lipophilicity and antibacterial potency within the 8-nitroquinoline class. Since both compounds share an identical TPSA of 78.9 Ų, the fluorine substitution isolates lipophilicity as the sole varying physicochemical parameter, enabling clean interpretation of potency shifts in MIC assays against Gram-negative pathogens such as N. gonorrhoeae, where 8-nitroquinoline derivatives have already demonstrated superiority over ceftriaxone (MIC = 193–303 µM vs. 451 µM) [2].

Late-Stage Functionalization and Chemical Probe Synthesis via the 3-Hydroxyl Handle

The single hydrogen-bond donor (3-OH) distinguishes 6-fluoro-8-nitroquinolin-3-ol from its precursor 6-fluoro-8-nitroquinoline (HBD = 0) [3]. This hydroxyl group serves as a versatile synthetic handle for etherification, esterification, carbamoylation, or PEGylation, enabling the construction of chemical probes (e.g., fluorescent or biotinylated conjugates), prodrugs with modulated pharmacokinetics, or affinity chromatography ligands for target identification studies. The 6-fluoro substituent simultaneously provides a sensitive ¹⁹F NMR reporter for binding and metabolism studies without additional derivatization.

Nitroreductase-Dependent Hypoxia-Activated Prodrug Development Leveraging the 8-Nitroquinoline Core

The 8-nitroquinoline moiety is a recognized substrate for type I nitroreductases, which catalyze the reductive activation of nitroaromatic compounds under hypoxic conditions [4]. The 6-fluoro substituent, positioned meta to the 8-nitro group, is predicted—based on the fluorine SAR established by Saeki et al. (1999)—to produce a moderate modulation of the nitro group's redox potential distinct from the 24-fold mutagenicity enhancement observed with para-fluoro substitution [5]. This positions 6-fluoro-8-nitroquinolin-3-ol as a scaffold for hypoxia-selective prodrugs where controlled, rather than maximized, bioactivation is desired, with the 3-OH group available for attachment of an effector warhead released upon nitro reduction.

Computational Chemistry and Molecular Docking Campaigns Targeting Bacterial DNA Gyrase and Topoisomerase IV

The well-precedented interaction of nitroquinoline and fluoroquinoline scaffolds with bacterial type II topoisomerases (DNA gyrase and topoisomerase IV) [6] supports the use of 6-fluoro-8-nitroquinolin-3-ol as a docking template or pharmacophoric probe. Its computed descriptors (MW = 208, XLogP3 = 1.8, TPSA = 78.9, HBD = 1, HBA = 5, rotatable bonds = 0) [1] place it within drug-like chemical space (Lipinski rule of five compliant), and the combination of 6-F, 8-NO₂, and 3-OH provides a distinctive three-point pharmacophoric pattern for virtual screening or structure-based design against topoisomerase crystal structures.

Quote Request

Request a Quote for 6-fluoro-8-nitroquinolin-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.